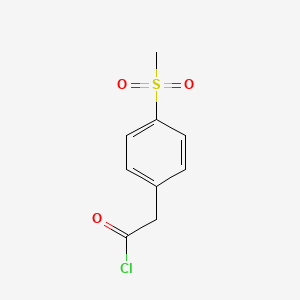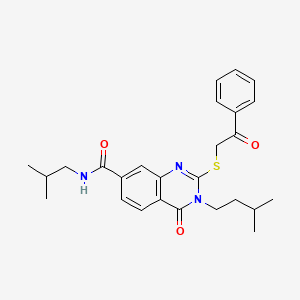![molecular formula C25H25N3O3S2 B2544077 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide CAS No. 1173745-62-4](/img/structure/B2544077.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of sulfonamide derivatives, including those based on pyrazole and thiophene structures. These compounds are synthesized through various chemical reactions, with their structures confirmed using techniques such as NMR, IR, UV–Vis, and MS spectral data. The synthesis process aims at producing compounds with potential biological activities, especially as inhibitors of the carbonic anhydrase enzyme, which is involved in many physiological and pathological processes (Büyükkıdan et al., 2017).
Enzyme Inhibition
Several studies have reported on the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes I and II. These isozymes are targeted due to their involvement in conditions such as glaucoma, epilepsy, and edema. Compounds containing the sulfonamide moiety have shown significant inhibitory activity against these enzymes, suggesting their potential for the development of new therapeutic agents. The research highlights the importance of structural modifications in enhancing the inhibitory potency of these compounds (Ozmen Ozgun et al., 2019).
Potential Therapeutic Applications
The therapeutic potential of sulfonamide derivatives extends beyond enzyme inhibition. These compounds have been evaluated for their antimicrobial and anticancer activities, showcasing their versatility in medicinal chemistry. Certain derivatives have demonstrated high activity against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development. Additionally, their application in radiosensitizing and as agents for inhibition of acetylcholinesterase suggests a broad spectrum of possible therapeutic uses (Ghorab et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazole and thiophene compounds have wide applications in various fields, and there is ongoing research into developing new synthesis methods and applications for these compounds . Future directions could include exploring the potential biological activity of this compound and developing more efficient synthesis methods.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-5-19-11-13-21(14-12-19)27(4)33(30,31)24-22(20-9-7-6-8-10-20)16-32-23(24)25(29)28-18(3)15-17(2)26-28/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPIUGNNOFKGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)
![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)
![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)

![2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2544014.png)
![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2544016.png)
![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)
